molecular formula C8H13N3O B13521779 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole

1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole

Cat. No.: B13521779
M. Wt: 167.21 g/mol
InChI Key: SAYNGVMEOIKOAJ-UHFFFAOYSA-N
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Description

1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole is a heterocyclic compound that combines the structural features of azetidine and pyrazole. Azetidine is a four-membered nitrogen-containing ring, while pyrazole is a five-membered ring with two nitrogen atoms. The combination of these two moieties in a single molecule provides unique chemical and biological properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.

    Attachment of Pyrazole Moiety: The pyrazole ring can be introduced through a nucleophilic substitution reaction, where the azetidine derivative reacts with a pyrazole precursor under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. The use of automated reactors and in-line monitoring can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole ring, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced azetidine or pyrazole derivatives.

    Substitution: Formation of substituted azetidine or pyrazole derivatives.

Scientific Research Applications

1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Uniqueness: 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole stands out due to its unique combination of azetidine and pyrazole rings, providing a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-[2-(azetidin-3-yloxy)ethyl]pyrazole

InChI

InChI=1S/C8H13N3O/c1-2-10-11(3-1)4-5-12-8-6-9-7-8/h1-3,8-9H,4-7H2

InChI Key

SAYNGVMEOIKOAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCN2C=CC=N2

Origin of Product

United States

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